molecular formula C14H14O3 B14588416 2-Methyl-6-oxocyclohex-1-en-1-yl benzoate CAS No. 61140-58-7

2-Methyl-6-oxocyclohex-1-en-1-yl benzoate

Cat. No.: B14588416
CAS No.: 61140-58-7
M. Wt: 230.26 g/mol
InChI Key: CQEGSMMMQQBAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-oxocyclohex-1-en-1-yl benzoate is an organic compound that features a cyclohexene ring substituted with a methyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxocyclohex-1-en-1-yl benzoate can be achieved through a multi-step process. One common method involves the Baylis-Hillman reaction, which starts with commercially available 2-cyclohexen-1-one. The reaction involves the addition of formaldehyde and a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for a couple of days, followed by quenching with water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxocyclohex-1-en-1-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The benzoate ester can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic applications.

    Medicine: Research may explore its use in drug development, particularly for its structural features that could interact with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxocyclohex-1-en-1-yl benzoate involves its interaction with molecular targets through its functional groups. The benzoate ester and the ketone group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-oxocyclohex-1-en-1-yl benzoate is unique due to its specific combination of a methyl group, a ketone, and a benzoate ester on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61140-58-7

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

(2-methyl-6-oxocyclohexen-1-yl) benzoate

InChI

InChI=1S/C14H14O3/c1-10-6-5-9-12(15)13(10)17-14(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3

InChI Key

CQEGSMMMQQBAGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CCC1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.